Cas no 1806579-41-8 (4-Hydrazinyl-2-(trifluoromethoxy)mandelic acid)

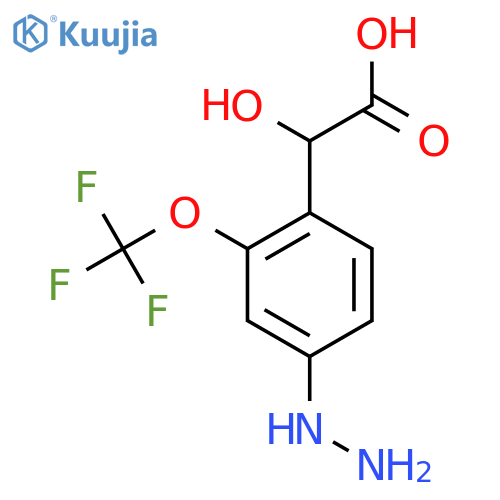

1806579-41-8 structure

商品名:4-Hydrazinyl-2-(trifluoromethoxy)mandelic acid

CAS番号:1806579-41-8

MF:C9H9F3N2O4

メガワット:266.173972845078

CID:4940927

4-Hydrazinyl-2-(trifluoromethoxy)mandelic acid 化学的及び物理的性質

名前と識別子

-

- 4-Hydrazinyl-2-(trifluoromethoxy)mandelic acid

-

- インチ: 1S/C9H9F3N2O4/c10-9(11,12)18-6-3-4(14-13)1-2-5(6)7(15)8(16)17/h1-3,7,14-15H,13H2,(H,16,17)

- InChIKey: NDWMXXZGFSZPRQ-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C=C(C=CC=1C(C(=O)O)O)NN)(F)F

計算された属性

- 水素結合ドナー数: 4

- 水素結合受容体数: 9

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 300

- トポロジー分子極性表面積: 105

- 疎水性パラメータ計算基準値(XlogP): -1

4-Hydrazinyl-2-(trifluoromethoxy)mandelic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015025913-500mg |

4-Hydrazinyl-2-(trifluoromethoxy)mandelic acid |

1806579-41-8 | 97% | 500mg |

839.45 USD | 2021-06-18 | |

| Alichem | A015025913-1g |

4-Hydrazinyl-2-(trifluoromethoxy)mandelic acid |

1806579-41-8 | 97% | 1g |

1,460.20 USD | 2021-06-18 | |

| Alichem | A015025913-250mg |

4-Hydrazinyl-2-(trifluoromethoxy)mandelic acid |

1806579-41-8 | 97% | 250mg |

484.80 USD | 2021-06-18 |

4-Hydrazinyl-2-(trifluoromethoxy)mandelic acid 関連文献

-

1. Book reviews

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

1806579-41-8 (4-Hydrazinyl-2-(trifluoromethoxy)mandelic acid) 関連製品

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量